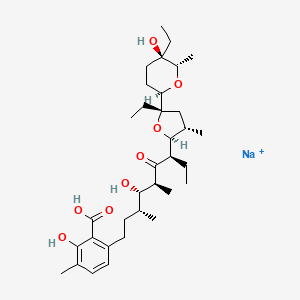
Lasalocid sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
ラサロシドナトリウムは、ストレプトマイセス・ラサリエンス菌によって産生される二価のポリエーテルイオノフォア抗生物質です。家禽類のコクシジウム症を制御するための医薬品飼料添加物として広く使用されています。 ラサロシドナトリウムは、一価および二価の陽イオンと中性錯体を形成し、細胞膜を介した輸送を促進する能力で知られています .
製造方法
合成経路と反応条件
ラサロシドナトリウムは、ストレプトマイセス・ラサリエンスの発酵から得られるラサロシド酸から合成できます。 合成プロセスには、発酵液からのラサロシド酸の抽出、続いて水酸化ナトリウムによる中和によるラサロシドナトリウムへの変換が含まれます .
工業的製造方法
工業的な設定では、ラサロシドナトリウムは、大型のバイオリアクターでストレプトマイセス・ラサリエンスを発酵させることによって製造されます。発酵液は次に、抽出および精製プロセスにかけられて、ラサロシド酸が分離されます。 酸はその後、水酸化ナトリウムで中和されて、ラサロシドナトリウムが生成されます .
準備方法
Synthetic Routes and Reaction Conditions
Lasalocid sodium can be synthesized from lasalocid acid, which is derived from the fermentation of Streptomyces lasaliensis. The synthetic process involves the extraction of lasalocid acid from the fermentation broth, followed by its conversion to this compound through neutralization with sodium hydroxide .
Industrial Production Methods
In industrial settings, this compound is produced by fermenting Streptomyces lasaliensis in large-scale bioreactors. The fermentation broth is then subjected to extraction and purification processes to isolate lasalocid acid. The acid is subsequently neutralized with sodium hydroxide to produce this compound .
化学反応の分析
反応の種類
ラサロシドナトリウムは、以下を含むさまざまな化学反応を起こします。
酸化: ラサロシドナトリウムは、酸化されてさまざまな誘導体を形成することができます。
還元: 還元反応は、ラサロシドナトリウムの官能基を修飾することができます。
一般的な試薬と条件
ラサロシドナトリウムの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな有機溶媒が含まれます。 反応条件は、通常、所望の変換を確実に行うために、制御された温度とpHレベルを伴います .
生成される主要な生成物
ラサロシドナトリウムの反応から生成される主要な生成物には、さまざまな生物学的活性を示すさまざまなエステルおよび誘導体があります。
科学研究への応用
ラサロシドナトリウムは、以下を含む幅広い科学研究の応用を持っています。
科学的研究の応用
Nutritional Enhancement in Livestock
Lasalocid sodium is primarily utilized as a feed additive to improve the growth rates and feed conversion efficiency of livestock. It works by altering ruminal fermentation patterns, which can lead to better nutrient utilization.
Case Study: Goat Growth Performance
A study conducted on Aardi male goats demonstrated that supplementation with this compound at varying levels (0, 10, 20, and 30 ppm) significantly improved average daily weight gain and feed efficiency. The results indicated that the optimal supplementation level was 20 ppm, which led to increased high-density lipoprotein levels and improved overall health metrics without negatively affecting ruminal fermentation profiles .
| Supplementation Level (ppm) | Average Daily Gain (kg) | HDL Levels (mg/dL) |
|---|---|---|
| 0 | 0.15 | 25 |
| 10 | 0.18 | 27 |
| 20 | 0.22 | 30 |
| 30 | 0.19 | 28 |
Immunomodulatory Effects
This compound has been investigated for its immunomodulatory properties, particularly in poultry and other livestock species. Research indicates that it may enhance immune responses while also being evaluated for its safety profile regarding immunotoxicity.
Immunotoxicity Evaluation
A study evaluated the immunotoxic effects of various environmental chemicals, including this compound, on mallard ducks. The findings suggested that this compound did not significantly impair immune function, indicating its potential safety for use in animal feed without adverse immunological consequences .
Safety and Regulatory Aspects
The European Food Safety Authority has conducted extensive evaluations on the safety and efficacy of this compound as a feed additive. It concluded that while this compound is effective for improving livestock productivity, it poses risks if not used within established safety limits . The compound is not genotoxic or carcinogenic, making it a relatively safe choice for animal husbandry when used appropriately.
Environmental Considerations
Concerns regarding the environmental impact of this compound residues in food products have prompted research into its carryover from feed to food products like eggs and meat. Studies indicate that while residues may be present, they typically remain within acceptable limits when proper withdrawal periods are observed .
作用機序
ラサロシドナトリウムは、標的生物のイオン恒常性を乱すことによって効果を発揮します。それは、ナトリウムやカリウムなどの、一価および二価の陽イオンと中性錯体を形成し、それらの細胞膜を介した輸送を促進します。 これは、細胞内のイオンバランスを乱し、浸透圧による溶解と細胞死を引き起こします . ラサロシドナトリウムの分子標的は、細胞イオン勾配の維持に関与するイオンチャネルとトランスポーターです .
類似の化合物との比較
ラサロシドナトリウムは、サリノマイシン、モノエンシン、セムデュラマイシンなどの化合物を含む、ポリエーテルイオノフォア抗生物質のグループの一部です。 これらの化合物は、作用機序が似ていますが、化学構造と特定の生物学的活性は異なります . 他のイオノフォアと比較して、ラサロシドナトリウムは、さまざまな金属カチオンと安定な錯体を形成する能力が独特であり、標的生物のイオン恒常性を乱す上で非常に効果的です .
類似の化合物
サリノマイシン: 家禽と牛の飼料で使用される別のポリエーテルイオノフォア抗生物質です。
モノエンシン: 飼料効率を改善し、コクシジウム症を制御するために反芻動物の飼料で広く使用されています。
セムデュラマイシン: 家禽飼料の抗コクシジウム剤として使用されます
ラサロシドナトリウムの独特の特性と幅広い活性のスペクトルは、科学研究と工業的用途の両方で貴重な化合物となっています。
類似化合物との比較
Lasalocid sodium is part of a group of polyether ionophore antibiotics, which includes compounds like salinomycin, monensin, and semduramycin. These compounds share similar mechanisms of action but differ in their chemical structures and specific biological activities . Compared to other ionophores, this compound is unique in its ability to form stable complexes with a wide range of metal cations, making it highly effective in disrupting ionic homeostasis in target organisms .
Similar Compounds
Salinomycin: Another polyether ionophore antibiotic used in poultry and cattle feed.
Monensin: Widely used in ruminant feed to improve feed efficiency and control coccidiosis.
Semduramycin: Used as an anticoccidial agent in poultry feed
This compound’s unique properties and broad spectrum of activity make it a valuable compound in both scientific research and industrial applications.
特性
CAS番号 |
25999-20-6 |
|---|---|
分子式 |
C34H54NaO8 |
分子量 |
613.8 g/mol |
IUPAC名 |
sodium;6-[(3R,4S,5S,7R)-7-[(2S,3S,5S)-5-ethyl-5-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl]-2-hydroxy-3-methylbenzoate |
InChI |
InChI=1S/C34H54O8.Na/c1-9-25(31-21(6)18-34(11-3,42-31)26-16-17-33(40,10-2)23(8)41-26)30(37)22(7)28(35)19(4)12-14-24-15-13-20(5)29(36)27(24)32(38)39;/h13,15,19,21-23,25-26,28,31,35-36,40H,9-12,14,16-18H2,1-8H3,(H,38,39);/t19-,21+,22+,23+,25+,26-,28+,31+,33-,34+;/m1./s1 |
InChIキー |
JCKLHIQQJWLHGH-HWLWSTNVSA-N |
SMILES |
CCC(C1C(CC(O1)(CC)C2CCC(C(O2)C)(CC)O)C)C(=O)C(C)C(C(C)CCC3=C(C(=C(C=C3)C)O)C(=O)[O-])O.[Na+] |
異性体SMILES |
CC[C@H]([C@@H]1[C@H](C[C@@](O1)(CC)[C@H]2CC[C@@]([C@@H](O2)C)(CC)O)C)C(=O)[C@@H](C)[C@H]([C@H](C)CCC3=C(C(=C(C=C3)C)O)C(=O)O)O.[Na] |
正規SMILES |
CCC(C1C(CC(O1)(CC)C2CCC(C(O2)C)(CC)O)C)C(=O)C(C)C(C(C)CCC3=C(C(=C(C=C3)C)O)C(=O)O)O.[Na] |
外観 |
Solid powder |
Key on ui other cas no. |
25999-20-6 |
ピクトグラム |
Acute Toxic |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Avatec Lasalocid Lasalocid A Ro 2 2985 Ro 2-2985 Ro 22985 X-537A |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















